![molecular formula C9H7BrClN3 B13884534 1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole CAS No. 404922-80-1](/img/structure/B13884534.png)
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole can be achieved through several synthetic routes. One common method involves the reaction of 2-(bromomethyl)-4-chlorobenzyl chloride with sodium azide, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include sodium azide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.
Agriculture: The compound can be used as a fungicide or pesticide due to its ability to inhibit the growth of harmful microorganisms.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. For example, it can inhibit cytochrome P450 enzymes in fungi, leading to the disruption of ergosterol synthesis and fungal cell membrane integrity. The molecular pathways involved depend on the specific biological target and application.
Comparaison Avec Des Composés Similaires
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole can be compared with other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds also contain the triazole ring and are used as antifungal agents. this compound is unique due to its specific substituents, which may confer different biological activities and chemical properties. Similar compounds include:
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole antifungal known for its effectiveness against a wide range of fungal pathogens.
Propriétés
Numéro CAS |
404922-80-1 |
|---|---|
Formule moléculaire |
C9H7BrClN3 |
Poids moléculaire |
272.53 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-4-chlorophenyl]-1,2,4-triazole |
InChI |
InChI=1S/C9H7BrClN3/c10-4-7-3-8(11)1-2-9(7)14-6-12-5-13-14/h1-3,5-6H,4H2 |
Clé InChI |
KCVXRTAFMRUUAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CBr)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


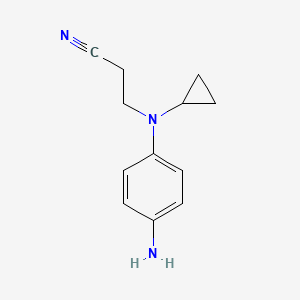
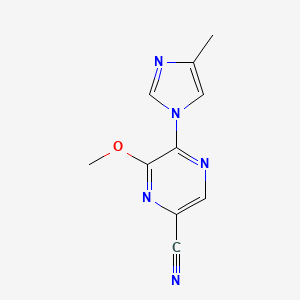
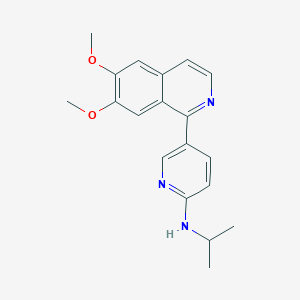
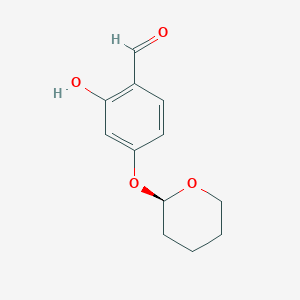

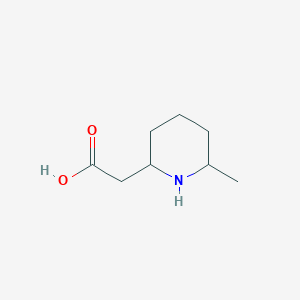
![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)

![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
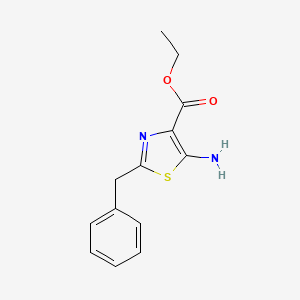
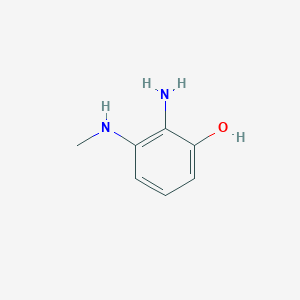
![8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884528.png)
![3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine](/img/structure/B13884529.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13884538.png)
